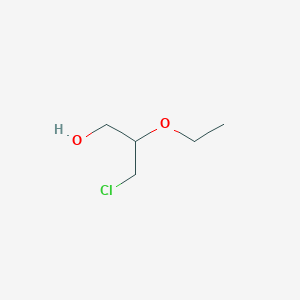

3-Chloro-2-ethoxypropan-1-ol

Description

Nomenclature and Structural Representations in Research Literature

The precise identification and representation of a chemical compound are fundamental in scientific communication. According to IUPAC nomenclature rules, the hydroxyl group receives the highest priority, dictating the primary chain numbering. For 3-chloro-2-ethoxypropan-1-ol, the carbon atom bonded to the hydroxyl group is designated as position 1.

The compound can be depicted in various formats, including the full structural formula, which shows all atoms and bonds; the condensed formula (CH₂ClCH(OCH₂CH₃)CH₂OH); and the bond-line formula, which provides a skeletal representation. For computational and database purposes, identifiers like the CAS Registry Number, SMILES, and InChI strings are used for unambiguous identification.

| Identifier | Value for this compound |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 6798-40-9 molaid.com |

| Molecular Formula | C₅H₁₁ClO₂ |

| Molecular Weight | 138.59 g/mol nih.gov |

| Canonical SMILES | C(CCl)C(O)OCC |

| InChI | InChI=1S/C5H11ClO2/c1-2-8-5(4-6)3-7/h5,7H,2-4H2,1H3 |

For comparative purposes, the identifiers for the more extensively studied isomer are provided below.

| Identifier | Value for 1-Chloro-3-ethoxypropan-2-ol |

|---|---|

| IUPAC Name | 1-Chloro-3-ethoxypropan-2-ol nih.gov |

| CAS Registry Number | 4151-98-8 nih.govguidechem.comguidechem.comsigmaaldrich.comchemdad.comguidechem.com |

| Synonyms | 3-Ethoxy-1-chloro-2-propanol, 1-Ethoxy-2-hydroxy-3-chloropropane nih.govguidechem.comchemdad.comguidechem.com |

| Canonical SMILES | CCOCC(O)CCl guidechem.comguidechem.com |

| InChI | InChI=1S/C5H11ClO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3 nih.govguidechem.comguidechem.com |

Historical Overview of Research Interest in Halogenated Ethers and Alcohols

The scientific exploration of halogenated organic compounds, including ethers and alcohols, has a rich history. Initially, interest was driven by their potent physiological effects. In the mid-19th century, halogenated hydrocarbons like chloroform (B151607) were among the first successful general anesthetics, though their use was later curtailed. wikipedia.org The introduction of halogenated ethers in the 1950s, such as isoflurane (B1672236) and enflurane, represented a significant advancement, offering improved properties over earlier anesthetics. wikipedia.org

Beyond medicine, research into halogenated ethers expanded into their use as flame retardants. nih.govrsc.org Compounds like polybrominated diphenyl ethers (PBDEs) were widely used until concerns about their environmental persistence led to phase-outs and a subsequent search for alternative halogenated flame retardants (AHFRs). nih.govrsc.org

The specific subclass of halohydrins, to which this compound belongs, garnered research interest as versatile synthetic intermediates. wikipedia.orgfiveable.me The halolactonization reaction, an intramolecular variant of halohydrin synthesis, was first reported in 1904 and became a cornerstone for synthesizing lactones under mild conditions. wikipedia.org The preparation of halohydrins from alkenes or the ring-opening of epoxides became fundamental reactions in the organic chemist's toolkit. wikipedia.orgmasterorganicchemistry.com This historical development established halogenated ethers and alcohols not just as end-products but as crucial building blocks for constructing more complex molecules.

Significance as a Model Compound in Organic Chemistry Studies

This compound, as a representative halohydrin ether, is significant as a model for studying the reactivity of polyfunctional compounds. Its value lies in the presence of three distinct functional groups—hydroxyl, ether, and chloride—each with its own characteristic reactivity that can be influenced by the adjacent groups.

The halohydrin motif (a halogen and a hydroxyl on adjacent carbons) is of particular importance. In the presence of a base, halohydrins readily undergo an intramolecular SN2 reaction to form epoxides. wikipedia.org This transformation is a classic example of neighboring group participation and is a key step in many synthetic sequences. The study of compounds like this compound allows for detailed investigation of the kinetics and stereochemistry of such cyclization reactions.

Furthermore, these compounds serve as versatile chemical intermediates. guidechem.comfiveable.me The chlorine atom can be displaced by a variety of nucleophiles, and the hydroxyl group can be oxidized or converted into other functional groups, such as esters. This dual reactivity makes them valuable starting materials in the synthesis of pharmaceuticals, agrochemicals, and cosmetics. guidechem.comguidechem.com For example, related ethoxy propanol (B110389) structures are used as precursors for various organic chemicals and as effective solvents for resins, inks, and coatings. atamankimya.com

Physical Properties of the Isomer 1-Chloro-3-ethoxypropan-2-ol (CAS 4151-98-8) Note: Detailed, experimentally verified physical properties for this compound (CAS 6798-40-9) are not readily available in the surveyed literature. The data presented below is for its widely studied isomer.

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless liquid | guidechem.com |

| Boiling Point | 171-172 °C | guidechem.comchemdad.comguidechem.com |

| Density | 1.093 g/cm³ | guidechem.comchemdad.comguidechem.com |

| Flash Point | 75 °C | guidechem.comchemdad.comguidechem.com |

| Refractive Index | 1.4458 | guidechem.comchemdad.comguidechem.com |

Emerging Research Directions for this compound

Current and future research involving structures like this compound is likely to follow several key trends in organic chemistry. One major area is the development of novel functional materials. The combination of a hydrophilic alcohol, a lipophilic ether, and a reactive chloride site makes such molecules potential precursors for surfactants, polymers, and specialty chemicals. researchgate.netontosight.ai

There is also a growing emphasis on green chemistry and biocatalysis. Research could explore enzymatic resolutions to produce enantiomerically pure versions of chiral halohydrins, which are highly valuable for synthesizing stereospecific drugs. The use of microbial strains for the reduction or transformation of such compounds represents another avenue for developing more sustainable chemical processes.

Finally, the role of halogenated intermediates in the synthesis of complex, biologically active molecules remains a vibrant area of research. wikipedia.org The specific functionalities within this compound make it a potential building block for creating libraries of novel compounds for screening in drug discovery programs, particularly for targeting enzymes or receptors where its specific spatial and electronic arrangement could be advantageous. chemicalbook.com The ongoing investigation into the environmental fate and impact of all halogenated organic compounds will also continue to drive research into their life cycle and potential for creating safer, more biodegradable alternatives. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

6798-40-9 |

|---|---|

Molecular Formula |

C5H11ClO2 |

Molecular Weight |

138.59 g/mol |

IUPAC Name |

3-chloro-2-ethoxypropan-1-ol |

InChI |

InChI=1S/C5H11ClO2/c1-2-8-5(3-6)4-7/h5,7H,2-4H2,1H3 |

InChI Key |

XBVIXNODTHEOFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CO)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Ethoxypropan 1 Ol

Direct Synthetic Routes

The most common and direct approach to synthesizing 3-Chloro-2-ethoxypropan-1-ol involves the ring-opening reaction of epichlorohydrin (B41342) with ethanol (B145695). This reaction can be catalyzed by either acids or bases, with the choice of catalyst influencing the reaction mechanism and regioselectivity.

Reaction of Epichlorohydrin with Ethanol: Mechanistic and Regioselectivity Studies

The reaction between epichlorohydrin and an alcohol, such as ethanol, results in an ether-bonded chlorohydrin. researchgate.net The high reactivity of the strained three-membered epoxide ring makes it susceptible to nucleophilic attack by the alcohol. researchgate.net

Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive electrophile. The alcohol then acts as a nucleophile, attacking one of the epoxide carbons. In the case of unsymmetrical epoxides like epichlorohydrin, the nucleophilic attack preferentially occurs at the more substituted carbon atom. This is because the transition state has a significant carbocation-like character, and the positive charge is better stabilized by the electron-donating alkyl group and the inductive effect of the chloromethyl group. The reaction proceeds with anti-stereochemistry, meaning the nucleophile attacks from the opposite side of the epoxide ring relative to the oxygen atom.

The general mechanism for acid-catalyzed epoxide ring-opening is as follows:

Protonation of the epoxide oxygen: This step forms a good leaving group (a hydroxyl group).

Nucleophilic attack: The alcohol (ethanol) attacks one of the electrophilic carbons of the protonated epoxide.

Deprotonation: A final deprotonation step yields the final product, this compound.

The regioselectivity of this reaction is a key consideration. While the attack generally favors the more substituted carbon, the presence of the electron-withdrawing chloromethyl group can also influence the electron distribution in the epoxide ring, potentially leading to a mixture of products.

In a base-catalyzed reaction, the alcohol is first deprotonated by a strong base to form a more potent nucleophile, the alkoxide ion (ethoxide in this case). This strong nucleophile then attacks the epoxide ring via an SN2 mechanism. Due to steric hindrance, the attack occurs at the less substituted carbon atom of the epoxide ring. This results in the formation of the other regioisomer, 1-chloro-3-ethoxypropan-2-ol, as the major product.

The mechanism proceeds as follows:

Formation of the alkoxide: The base removes a proton from the alcohol to generate the alkoxide.

Nucleophilic attack: The alkoxide attacks the less sterically hindered carbon of the epoxide ring.

Protonation: The resulting alkoxide intermediate is protonated by a solvent molecule or during workup to give the final product.

| Catalyst | Predominant Site of Nucleophilic Attack | Major Product |

| Acid | More substituted carbon | This compound |

| Base | Less substituted carbon | 1-Chloro-3-ethoxypropan-2-ol |

Boron trifluoride etherate (BF₃·OEt₂) is a widely used Lewis acid catalyst in organic synthesis, including the ring-opening of epoxides. medcraveonline.comtaylorandfrancis.com In the reaction of epichlorohydrin with ethanol, BF₃·OEt₂ acts as a Lewis acid by coordinating with the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by ethanol.

The mechanism involving BF₃·OEt₂ is similar to the general acid-catalyzed pathway. The coordination of the Lewis acid to the epoxide oxygen is analogous to protonation, activating the epoxide for ring-opening. This activation facilitates the reaction, often allowing it to proceed under milder conditions and with higher yields compared to catalysis by protic acids. The regioselectivity of the BF₃·OEt₂-catalyzed reaction generally follows that of other acid-catalyzed openings, with the nucleophile attacking the more substituted carbon.

The kinetics of the reaction between epichlorohydrin and ethanol are influenced by several factors, including the nature of the catalyst, temperature, and solvent. In a study on the reaction of epichlorohydrin with various alcohols using a heterogeneous Lewis acid catalyst (Sn-Beta), the activation energy for the reaction with methanol (B129727) was determined to be 53 ± 7 kJ/mol. nsf.gov While this is for methanol, it provides an estimate for the energy barrier of the reaction with ethanol.

Thermodynamic data for the ethoxylation of epichlorohydrin is not extensively reported in the literature. However, the high reactivity of the strained epoxide ring suggests that the ring-opening reaction is thermodynamically favorable. The release of ring strain contributes to a negative enthalpy change (exothermic reaction).

| Parameter | Value (for methanol) |

| Activation Energy (Ea) | 53 ± 7 kJ/mol nsf.gov |

Alternative Chlorination and Ethoxylation Pathways

While the direct reaction of epichlorohydrin with ethanol is the most common route, alternative pathways involving separate chlorination and ethoxylation steps can also be envisioned for the synthesis of this compound.

One potential alternative involves the ethoxylation of a suitable three-carbon substrate followed by chlorination. For instance, glycidol (B123203) can be reacted with ethanol to form 3-ethoxypropane-1,2-diol. Subsequent selective chlorination of the primary alcohol group could yield the desired product. However, achieving high selectivity in the chlorination step can be challenging due to the presence of the secondary hydroxyl group.

Another approach could start from allyl alcohol. Ethoxylation of the double bond followed by the addition of hypochlorous acid (HOCl) across the double bond would lead to the formation of a chlorohydrin. However, controlling the regioselectivity of both the ethoxylation and chlorination steps would be critical to obtaining the desired isomer.

A patented method for the synthesis of 3-chloro-1-propanol (B141029) involves the reaction of 1,3-propanediol (B51772) with hydrochloric acid using benzenesulfonic acid as a catalyst. google.com A similar strategy could potentially be adapted, starting with an ethoxy-substituted propanediol, although this would require the synthesis of the specific starting material.

Selective Chlorination of Propan-1,2-diol Derivatives

One theoretical approach to the synthesis of this compound involves the selective chlorination of a suitable propan-1,2-diol derivative, namely 2-ethoxypropane-1,3-diol (B3049932). This method hinges on the preferential reaction of a chlorinating agent with the primary hydroxyl group over the secondary hydroxyl group. A plausible reaction scheme is the treatment of 2-ethoxypropane-1,3-diol with a chlorinating agent such as hydrochloric acid (HCl) or thionyl chloride (SOCl₂).

A similar, well-documented reaction is the synthesis of 3-chloro-1-propanol from 1,3-propanediol using benzenesulfonic acid as a catalyst with hydrochloric acid. This process achieves a high yield, suggesting that a similar catalytic approach could be effective for the selective chlorination of 2-ethoxypropane-1,3-diol. The use of a catalyst can enhance the reaction's efficiency and prevent over-chlorination.

Table 1: Plausible Reaction Conditions for Selective Chlorination

| Starting Material | Chlorinating Agent | Catalyst | Potential Solvent | Anticipated Product |

| 2-Ethoxypropane-1,3-diol | Hydrochloric Acid | Benzenesulfonic Acid | Toluene | This compound |

| 2-Ethoxypropane-1,3-diol | Thionyl Chloride | Pyridine | Dichloromethane | This compound |

This table presents hypothetical reaction conditions based on analogous chemical transformations.

Alkoxylation of Chloro-substituted Propanols

An alternative and widely utilized strategy for forming ether linkages is through alkoxylation. In the context of synthesizing this compound, this would involve the reaction of a chloro-substituted propanol (B110389) with an ethoxide source. A common starting material for such a synthesis is 3-chloropropane-1,2-diol (3-MCPD), a readily available industrial chemical.

The reaction would proceed via a Williamson ether synthesis, where the hydroxyl group of 3-chloropropane-1,2-diol is deprotonated by a strong base to form an alkoxide, which then reacts with an ethylating agent. More directly, the reaction can be envisioned between 3-chloropropane-1,2-diol and ethanol in the presence of a suitable catalyst.

Another viable precursor for this route is epichlorohydrin. The reaction of epichlorohydrin with ethanol or sodium ethoxide can lead to the formation of chloro-ethoxy propanol isomers. The regioselectivity of the epoxide ring-opening is a critical factor, and reaction conditions can be tuned to favor the formation of the desired this compound.

Catalytic Approaches in Synthesis

The efficiency and selectivity of the synthetic routes to this compound can be significantly enhanced through the use of catalysts. Both homogeneous and heterogeneous catalysts can play a pivotal role in directing the reaction towards the desired product, often under milder conditions and with higher yields.

Homogeneous Catalysis for Etherification and Chlorination

Homogeneous catalysts are soluble in the reaction medium and can offer high activity and selectivity. In the context of etherification, acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to promote the reaction between a diol and an alcohol.

For the chlorination of glycerol (B35011), a compound structurally related to propan-1,2-diol derivatives, Brønsted acidic ionic liquids have been shown to be effective homogeneous catalysts. scielo.br These catalysts favor the formation of 3-chloro-1,2-propanediol (B139630) with high yields. scielo.br A similar catalytic system could plausibly be adapted for the selective chlorination of 2-ethoxypropane-1,3-diol. The use of ionic liquids is also advantageous from a green chemistry perspective due to their low vapor pressure and potential for recyclability.

Heterogeneous Catalysis for Enhanced Selectivity and Yield

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and reusability, contributing to more sustainable and cost-effective processes. For the synthesis of this compound, solid acid catalysts could be employed for both the etherification and chlorination steps.

For instance, in the synthesis of 3-chloro-1,2-propanediol from glycerol and hydrochloric acid, various solid acid catalysts have been explored to improve selectivity and yield. A patent for the preparation of 3-chloro-1,2-propanediol mentions the use of a solid acid catalyst, SiO₂-Al₂O₃, in the hydrolysis of epichlorohydrin. Such catalysts could potentially be adapted for the synthesis of this compound.

Enantioselective Synthesis for Chiral Analogues

The molecular structure of this compound contains a chiral center, meaning it can exist as two enantiomers. The synthesis of enantiomerically pure forms is of significant interest, particularly for applications in the pharmaceutical industry. Enantioselective synthesis aims to produce a single enantiomer in high excess.

While specific methods for the enantioselective synthesis of this compound are not widely documented, general strategies for the synthesis of chiral chlorohydrins can be considered. One common approach involves the enzymatic resolution of a racemic mixture. For example, lipase-catalyzed hydrolysis can be used to selectively react with one enantiomer, allowing for the separation of the two. Microbial transformations have also been utilized for the stereo-inversion of related chloropropanols, offering a green and efficient route to chiral compounds. biointerfaceresearch.com

Process Optimization and Green Chemistry Considerations in Production

Optimizing the production of this compound involves maximizing the yield and purity of the product while minimizing waste, energy consumption, and the use of hazardous substances. Green chemistry principles provide a framework for achieving these goals.

Key considerations for process optimization include:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.

Catalyst Selection: Utilizing highly efficient and recyclable catalysts to reduce waste and energy requirements.

Solvent Choice: Employing greener solvents, such as water or supercritical fluids, or developing solvent-free reaction conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

A notable example of a green synthetic approach is the use of sonochemistry, or ultrasound irradiation, for the synthesis of 3-chloro-1,2-propanediol from epichlorohydrin and water. researchgate.net This method avoids the use of solvents and acidic or basic conditions, with water being the only reagent, resulting in a high yield and no waste generation. researchgate.net Such a technique could potentially be adapted for the synthesis of this compound.

Table 2: Comparison of Potential Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Starting Materials | Potential Advantages (Green Chemistry) | Potential Disadvantages |

| Selective Chlorination | 2-Ethoxypropane-1,3-diol, HCl | Potentially high atom economy. | May require harsh conditions or produce byproducts. |

| Alkoxylation (from 3-MCPD) | 3-Chloropropane-1,2-diol, Ethanol | Utilizes a readily available starting material. | May require the use of strong bases. |

| Ring-opening of Epichlorohydrin | Epichlorohydrin, Ethanol | Can be performed under mild conditions. | Potential for the formation of isomeric byproducts. |

| Catalytic Routes | Various | Increased selectivity, lower energy consumption, catalyst recyclability. | Catalyst cost and stability can be a concern. |

This table provides a qualitative assessment of potential synthetic pathways.

By integrating these principles, the production of this compound can be made more sustainable and economically viable.

Solvent Selection for Improved Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rate, yield, and the ease of product separation. In the reaction of epichlorohydrin with an alcohol, the alcohol itself can often serve as both the reactant and the solvent, especially when used in excess. However, the use of co-solvents is also explored to optimize the reaction environment.

Research into the alcoholysis of epoxides has shown that solvent polarity plays a significant role. In biocatalytic systems, for instance, increasing the polarity of the organic solvent has been observed to promote the ring-opening reaction of epichlorohydrin. mdpi.com In a study screening various organic solvents, methanol was found to provide the highest yield for the reaction between epichlorohydrin and aniline, catalyzed by Lipozyme TL IM. mdpi.com This suggests that polar solvents can enhance reaction efficiency.

For the specific synthesis of this compound, ethanol is the reactant. Using an excess of ethanol can effectively make it the solvent as well. An alternative green chemistry approach involves using one of the reactants as a "reactive solvent" to eliminate the need for additional organic solvents, thereby reducing waste and simplifying purification. tudelft.nl

The table below summarizes the characteristics of potential solvents for the alcoholysis of epichlorohydrin based on findings from related syntheses.

| Solvent/Co-Solvent | Relevant Findings | Potential Impact on Reaction Efficiency | Reference |

|---|---|---|---|

| Ethanol (as reactant and solvent) | Simplifies the reaction system by eliminating the need for an additional solvent. | High concentration of reactant can drive the reaction forward. May require excess amounts to function effectively as a solvent. | researchgate.net |

| Methanol | Demonstrated to provide high yields in related epoxide ring-opening reactions due to its high polarity. | Potentially increases reaction rate but can lead to complex and energy-intensive separation processes. | mdpi.comresearchgate.net |

| Propanol-2 | Considered for simplifying separation flowsheets and reducing energy consumption in epichlorohydrin processes. | May offer a balance between reaction efficiency and process economy. | researchgate.net |

| No Solvent (using excess epichlorohydrin) | Epichlorohydrin can act as a reactive solvent, a practice aligned with green chemistry principles. | Reduces solvent-related waste and cost; simplifies downstream processing. | tudelft.nl |

Minimization of By-product Formation

The primary reaction involves the nucleophilic attack of ethanol on one of the carbon atoms of the epichlorohydrin ring. Due to the electron-withdrawing effect of the adjacent chloromethyl group, the attack predominantly occurs at the terminal, less-hindered carbon atom, leading to the desired product. This regioselectivity is often high, with studies on epichlorohydrin ring-opening showing a selectivity of over 90% towards the terminal ether product. researchgate.net

However, several by-products can still form:

Isomeric Product: A minor amount of the isomeric by-product, 1-chloro-3-ethoxypropan-2-ol, can be formed if the nucleophilic attack occurs at the central carbon of the epoxide ring.

Polymeric By-products: Under certain conditions, particularly with alkali catalysts, oligomerization or polymerization of epichlorohydrin can occur, leading to high-molecular-weight impurities. google.com

Diol Formation: If water is present in the reaction mixture, hydrolysis of epichlorohydrin can occur, leading to the formation of 3-chloro-1,2-propanediol (CPdiol). justia.com

Products with High Chlorine Content: The use of certain Lewis acid catalysts, such as boron trifluoride or stannic chloride, has been associated with the formation of by-products having an undesirably high chlorine content. google.com

Strategies to minimize these by-products include:

Catalyst Selection: Using catalysts that favor high regioselectivity is crucial. While both Brønsted and Lewis acids can catalyze the reaction, Lewis acids may offer slightly higher regioselectivity towards the desired terminal ether. researchgate.net However, to avoid by-products with high chlorine content, a two-stage process may be employed, involving an initial reaction with a Lewis acid followed by dehydrochlorination with a base in the presence of a phase transfer catalyst. google.com

Control of Reaction Conditions: Maintaining anhydrous conditions is essential to prevent the formation of 3-chloro-1,2-propanediol. justia.com Temperature control is also vital to prevent polymerization.

In-situ By-product Removal: An innovative approach involves performing the reaction in the presence of a water-immiscible solvent. This solvent can continuously extract epichlorohydrin-derived by-products like dichloropropanols (DCPs) and CPdiol from the aqueous phase, preventing them from contaminating the final product. justia.com

The following table details common by-products and methods for their minimization.

| By-product | Formation Pathway | Minimization Strategy | Reference |

|---|---|---|---|

| 1-Chloro-3-ethoxypropan-2-ol (Isomer) | Nucleophilic attack at the central carbon of the epoxide ring. | Reaction is naturally highly regioselective (>90%) to the desired product; catalyst choice can fine-tune selectivity. | researchgate.net |

| Polymeric/Oligomeric compounds | Self-polymerization of epichlorohydrin, often promoted by strong alkali catalysts. | Avoid strong bases or use a two-stage catalytic process; maintain moderate reaction temperatures. | google.com |

| 3-Chloro-1,2-propanediol (CPdiol) | Hydrolysis of epichlorohydrin in the presence of water. | Ensure anhydrous reaction conditions using dry solvents and reactants. | justia.com |

| Compounds with high chlorine content | Side reactions promoted by certain Lewis acid catalysts. | Use of combined catalyst systems (e.g., Lewis acid followed by base/phase transfer catalyst). | google.com |

Energy Efficiency in Reaction Protocols

Improving energy efficiency is a key goal in modern chemical synthesis, aiming to reduce both production costs and environmental impact. For the synthesis of this compound, several strategies can be employed to create more energy-efficient protocols.

Traditional chemical processes often rely on high temperatures and long reaction times, contributing to significant energy consumption. tudelft.nl Thermodynamic analysis and process synthesis, such as optimizing heat transfer networks, are methods used to enhance energy efficiency on an industrial scale for epichlorohydrin production. mdpi.com

A particularly promising approach for improving energy efficiency is the use of alternative energy sources, such as ultrasonic irradiation. Sonochemistry has been demonstrated to be a green and efficient method for related syntheses, such as the conversion of epichlorohydrin and water to 3-chloro-1,2-propanediol. researchgate.net Key benefits of this technique include:

Reduced Reaction Time: Ultrasound-assisted synthesis can dramatically shorten reaction times. For the hydrolysis of epichlorohydrin, the reaction time was reduced from several hours under thermal conditions to just one hour. researchgate.net

Lower Energy Input: By accelerating the reaction at or near room temperature, the need for prolonged heating is eliminated, leading to substantial energy savings.

Solvent-Free Conditions: In many cases, ultrasonic irradiation can facilitate reactions without the need for a solvent, which in turn reduces the energy required for solvent heating, recovery, and purification. researchgate.net

Improved Yields: The enhanced mass transfer and localized high-energy effects of acoustic cavitation can lead to higher product yields. nih.gov

The application of ultrasound to the synthesis of this compound from epichlorohydrin and ethanol presents a viable pathway to a more energy-efficient process. The ability to conduct the reaction rapidly and without external heating represents a significant improvement over conventional thermal methods.

The table below outlines a comparison between conventional and energy-efficient protocols.

| Protocol Feature | Conventional Thermal Protocol | Energy-Efficient (e.g., Ultrasound-Assisted) Protocol | Reference |

|---|---|---|---|

| Energy Source | Resistive heating (e.g., heating mantle, oil bath). | Acoustic cavitation via ultrasonic irradiation. | researchgate.net |

| Reaction Temperature | Often elevated temperatures are required. | Can often be performed at room temperature. | nih.gov |

| Reaction Time | Typically several hours. | Significantly reduced (e.g., ~1 hour). | researchgate.net |

| Solvent Use | Often requires a solvent for dissolution and heat transfer. | Can enable solvent-free reaction conditions. | researchgate.net |

| Overall Energy Consumption | High, due to prolonged heating and potential solvent recovery. | Low, due to shorter reaction times and ambient temperatures. | tudelft.nlmdpi.com |

Reactivity and Reaction Mechanisms of 3 Chloro 2 Ethoxypropan 1 Ol

Nucleophilic Substitution Reactions at the Chloro-Position

The carbon atom bonded to chlorine is electron-deficient due to the electronegativity of the halogen, making it an excellent site for attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom, and the chloride ion is displaced as a leaving group. uci.edu

3-Chloro-2-ethoxypropan-1-ol can react with primary or secondary amines to yield the corresponding amino alcohol derivatives. In this SN2 reaction, the amine acts as the nucleophile, attacking the electrophilic carbon and displacing the chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, or by using an excess of the amine reactant. This pathway is fundamental for introducing amino functionalities, which are crucial in the synthesis of various biologically active molecules and pharmaceutical intermediates. google.com

| Reactant Amine | Reagents/Conditions | Product |

| Ammonia (NH₃) | Excess NH₃, heat | 3-Amino-2-ethoxypropan-1-ol |

| Diethylamine ((C₂H₅)₂NH) | K₂CO₃, Acetonitrile (B52724), heat | 3-(Diethylamino)-2-ethoxypropan-1-ol |

| Aniline (C₆H₅NH₂) | NaHCO₃, Ethanol (B145695), reflux | 2-Ethoxy-3-(phenylamino)propan-1-ol |

This table represents expected products based on standard SN2 reaction mechanisms.

Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are highly effective for SN2 reactions. libretexts.orgmsu.edu The reaction of this compound with a thiol in the presence of a base (to form the more nucleophilic thiolate) readily produces thioethers. Thiolate anions are excellent nucleophiles, leading to efficient displacement of the chloride and the formation of a carbon-sulfur bond. msu.edu This method is a straightforward route to functionalized thioethers, which are valuable in materials science and organic synthesis.

| Reactant Sulfur Nucleophile | Reagents/Conditions | Product |

| Sodium hydrosulfide (B80085) (NaSH) | Ethanol, room temperature | 2-Ethoxy-3-mercaptopropan-1-ol |

| Ethanethiol (C₂H₅SH) | Sodium hydroxide (B78521) (NaOH), THF | 3-(Ethylthio)-2-ethoxypropan-1-ol |

| Sodium thiophenoxide (C₆H₅SNa) | Dimethylformamide (DMF) | 2-Ethoxy-3-(phenylthio)propan-1-ol |

This table represents expected products based on the high nucleophilicity of sulfur compounds in SN2 reactions. libretexts.org

The structure of this compound, containing both a nucleophile (the hydroxyl group) and an electrophilic center with a leaving group, is ideal for intramolecular cyclization. Treatment with a strong base deprotonates the hydroxyl group to form an alkoxide. This intramolecular nucleophile can then attack the carbon bearing the chlorine atom, displacing the chloride and forming a three-membered heterocyclic ring, an epoxide. This reaction is a variation of the Williamson ether synthesis. The resulting product is 2-(ethoxymethyl)oxirane, a valuable synthetic intermediate.

Reaction Mechanism: Epoxide Formation

Deprotonation: A strong base (e.g., sodium hydride, NaH) removes the acidic proton from the hydroxyl group, creating a nucleophilic alkoxide.

Intramolecular SN2 Attack: The newly formed alkoxide attacks the adjacent carbon atom bonded to the chlorine.

Ring Closure: The chloride ion is expelled as the leaving group, resulting in the formation of the oxirane ring.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method. Alternatively, reaction with a more reactive acyl chloride or anhydride (B1165640), typically in the presence of a base like pyridine, provides a more rapid and often higher-yielding route to the corresponding ester. youtube.comscielo.br

Etherification: While the molecule already contains an ether group, the hydroxyl group can be further alkylated to form a different ether linkage. This is typically achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile toward an alkyl halide.

| Reaction Type | Reactant | Reagents/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine, room temperature | 1-Chloro-2-ethoxy-3-acetoxypropane |

| Esterification | Benzoyl Chloride | Triethylamine, CH₂Cl₂ | 1-Chloro-2-ethoxy-3-benzoyloxypropane |

| Etherification | Methyl Iodide | Sodium Hydride (NaH), THF | 1-Chloro-2-ethoxy-3-methoxypropane |

This table illustrates common transformations of the hydroxyl group.

Oxidation: The secondary alcohol functionality can be oxidized to a ketone. The choice of oxidizing agent determines the outcome and selectivity. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), or Dess-Martin periodinane. libretexts.org These reagents are known for converting secondary alcohols to ketones under relatively mild conditions, which helps to avoid side reactions involving the chloro- and ethoxy- groups. The product of this reaction is 1-chloro-3-ethoxypropan-2-one.

Reduction: The term "reduction" for an alcohol is not standard unless it involves removing the hydroxyl group entirely. However, a relevant reductive process for this molecule is reductive dehalogenation. The carbon-chlorine bond can be cleaved using various reducing agents, such as a metal hydride (e.g., lithium aluminium hydride, though this would also react with the alcohol proton) or catalytic hydrogenation, to replace the chlorine atom with a hydrogen atom, yielding 2-ethoxypropan-1-ol.

| Reaction Type | Reagents/Conditions | Product |

| Oxidation | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 1-Chloro-3-ethoxypropan-2-one |

| Reductive Dehalogenation | H₂, Palladium on Carbon (Pd/C), NaOH | 2-Ethoxypropan-1-ol |

This table shows key oxidation and reduction reactions for the compound.

Formation of Activated Intermediates for Further Functionalization

The hydroxyl group (-OH) of this compound is inherently a poor leaving group. To facilitate nucleophilic substitution reactions at the C1 position, it must first be converted into an activated intermediate. This enhances its ability to depart, paving the way for further molecular functionalization. Common strategies for this activation include protonation under acidic conditions or conversion to sulfonate esters or halides.

Under strong acidic conditions, the lone pair of electrons on the hydroxyl oxygen can be protonated to form an alkyloxonium ion, -OH₂⁺. This ion is an excellent leaving group, departing as a neutral water molecule upon nucleophilic attack.

Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate esters are excellent leaving groups, significantly more reactive towards nucleophilic substitution than the original alcohol.

The table below summarizes key methods for activating the hydroxyl group for subsequent reactions.

| Activation Method | Reagents | Intermediate Formed | Leaving Group |

| Protonation | Strong Acid (e.g., HBr, HI) | Alkyloxonium ion (R-OH₂⁺) | Water (H₂O) |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate ester (R-OTs) | Tosylate anion (TsO⁻) |

| Mesylation | Methanesulfonyl chloride (MsCl), Pyridine | Mesylate ester (R-OMs) | Mesylate anion (MsO⁻) |

Reactions at the Ether Linkage

Ethers are characterized by their general lack of reactivity, a quality that makes them useful as solvents in many chemical reactions. masterorganicchemistry.com The cleavage of the carbon-oxygen bond in an ether is a challenging process that typically requires harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com

Cleavage of the Ether Bond under Acidic or Basic Conditions

Acidic Conditions: The most common method for cleaving ethers involves treatment with strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen atom by the strong acid. masterorganicchemistry.comyoutube.com This step converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (I⁻ or Br⁻), acting as a nucleophile, attacks one of the electrophilic carbon atoms adjacent to the ether oxygen. masterorganicchemistry.com

For an unsymmetrical ether like this compound, the nucleophilic attack can occur at either the secondary carbon of the propanol (B110389) backbone or the primary carbon of the ethyl group. The reaction pathway, whether Sₙ1 or Sₙ2, is determined by the structure of the ether. wikipedia.orgmasterorganicchemistry.com Since neither carbon adjacent to the ether oxygen is tertiary, the reaction is likely to proceed via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon. youtube.com Therefore, the attack would preferentially occur at the primary carbon of the ethoxy group.

Basic Conditions: Cleavage of acyclic ethers under basic conditions is rare and requires extremely strong bases, such as organolithium compounds. wikipedia.org These conditions are generally not employed for simple ethers like this compound due to the lack of reactivity.

Mechanistic Studies of Ether Reactivity

The mechanism of acid-catalyzed ether cleavage is well-established. wikipedia.orgmasterorganicchemistry.com

Protonation: The ether oxygen is protonated by a strong acid, forming a dialkyloxonium ion. This makes the ether susceptible to nucleophilic attack by converting the OR group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid used, attacks one of the alpha-carbons. masterorganicchemistry.com The choice between an Sₙ1 and Sₙ2 pathway depends on the stability of the potential carbocation that could be formed. masterorganicchemistry.com

Sₙ2 Pathway: If the carbons adjacent to the oxygen are primary or secondary, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the carbon, displacing the alcohol leaving group in a single, concerted step. masterorganicchemistry.comyoutube.com

Sₙ1 Pathway: If one of the alkyl groups can form a stable carbocation (e.g., a tertiary carbocation), the protonated ether can dissociate to form an alcohol and a carbocation. The carbocation is then rapidly attacked by the nucleophile. masterorganicchemistry.comyoutube.com

For this compound, the carbons flanking the ether oxygen are secondary and primary. Neither can form a particularly stable carbocation, so the cleavage is expected to follow the Sₙ2 pathway. masterorganicchemistry.com

Rearrangement and Elimination Reactions

The structure of this compound allows for several potential rearrangement and elimination pathways, primarily driven by the presence of the hydroxyl and chloro functional groups.

Intramolecular Rearrangements

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide ion. This alkoxide can then function as an internal nucleophile, attacking the carbon atom bearing the chlorine atom (C3). This intramolecular nucleophilic substitution, a variation of the Williamson ether synthesis, would result in the displacement of the chloride ion and the formation of a cyclic ether. Given the 1,3-relationship between the alcohol and the chlorine, the product of this cyclization would be a four-membered oxetane (B1205548) ring, specifically 2-(ethoxymethyl)oxetane.

Dehydrochlorination and Dehydration Processes

Dehydrochlorination: This reaction involves the elimination of a molecule of hydrogen chloride (HCl) and is typically promoted by a base. The base abstracts a proton from the carbon atom adjacent to the one carrying the chlorine (the alpha-carbon). In this compound, a strong base could remove a proton from C2. This would be followed by the departure of the chloride ion from C3, leading to the formation of a carbon-carbon double bond. The resulting product would be an unsaturated alcohol, 2-ethoxyprop-2-en-1-ol. This process generally follows an E2 (bimolecular elimination) mechanism. While the dehydrochlorination of 1,2-chlorohydrins is a common route to epoxides, the 1,3-substitution pattern in this molecule favors the formation of an alkene. semanticscholar.org

Dehydration: Dehydration is the elimination of a water molecule from an alcohol, a reaction that is catalyzed by acid. byjus.com The process begins with the protonation of the primary hydroxyl group, converting it into a good leaving group (H₂O). learncbse.in A base (such as water or the conjugate base of the acid) then removes a proton from the adjacent carbon (C2), resulting in the formation of an alkene. For this compound, this would yield 3-chloro-2-ethoxyprop-1-ene. Because a primary carbocation is highly unstable, this reaction likely proceeds through an E2 mechanism rather than an E1 mechanism. learncbse.in

The table below outlines the expected products from these elimination reactions.

| Reaction Type | Conditions | Key Steps | Product |

| Dehydrochlorination | Strong Base (e.g., NaOH) | Proton abstraction at C2, Chloride elimination from C3 | 2-ethoxyprop-2-en-1-ol |

| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Protonation of -OH, Elimination of H₂O | 3-chloro-2-ethoxyprop-1-ene |

Stereochemical Aspects of Reactivity

Diastereoselective and Enantioselective Reactions

Diastereoselective and enantioselective reactions are powerful tools in synthetic organic chemistry for creating specific stereoisomers of a molecule. Diastereoselective reactions produce an excess of one diastereomer over others, while enantioselective reactions yield a preponderance of one enantiomer. Such selectivity is often achieved through the use of chiral catalysts, reagents, or auxiliaries.

Given the presence of a chiral center, this compound could potentially be a substrate or a product in such stereoselective reactions. For example, its synthesis from an achiral precursor could be designed to be enantioselective, or its existing stereocenter could influence the formation of new stereocenters in subsequent reactions, leading to diastereoselectivity.

Despite the theoretical possibilities, there is a conspicuous absence of research detailing any diastereoselective or enantioselective reactions specifically involving this compound. Studies on related compounds, such as 3-chloro-1,2-propanediol (B139630), have explored enzymatic resolutions and microbial transformations to achieve enantiopurity. However, it is scientifically unsound to extrapolate these findings to this compound without direct experimental evidence.

The lack of specific data for this compound in the scientific literature prevents the creation of detailed data tables or an in-depth discussion of its stereochemical reactivity based on verified research findings.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive understanding of the molecular structure can be achieved. Although detailed experimental spectra for this compound are not widely available in the public domain, a thorough analysis can be conducted based on predicted spectral data and the fundamental principles of NMR.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and functional groups.

The protons of the ethoxy group would appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an ethyl group. The methyl protons, being further from the electronegative oxygen atom, would resonate at a lower chemical shift (upfield) compared to the methylene protons.

The protons on the propanol backbone would show more complex splitting patterns due to their proximity to multiple stereocenters and functional groups. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, with its chemical shift influenced by hydrogen bonding. The protons of the methylene group adjacent to the chlorine atom (CH₂-Cl) would be deshielded and thus resonate at a higher chemical shift (downfield). The protons of the methylene group of the ethoxy ether linkage (O-CH₂) would also be deshielded by the adjacent oxygen atom.

A detailed analysis of the coupling constants (J-values) between adjacent protons would provide valuable information about the dihedral angles and, consequently, the preferred conformation of the molecule. For instance, the magnitude of the coupling constant between the protons on the C1 and C2 carbons can provide insight into the rotational conformation around the C1-C2 bond.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ (ethoxy) | 1.1 - 1.3 | Triplet | 7.0 |

| CH₂ (ethoxy) | 3.4 - 3.6 | Quartet | 7.0 |

| CH₂ (propanol, C1) | 3.5 - 3.7 | Multiplet | - |

| CH (propanol, C2) | 3.8 - 4.0 | Multiplet | - |

| OH | Variable | Singlet (broad) | - |

| CH₂ (propanol, C3) | 3.6 - 3.8 | Multiplet | - |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbon of the methyl group (CH₃) in the ethoxy moiety would appear at the lowest chemical shift. The methylene carbon of the ethoxy group (O-CH₂) would be shifted downfield due to the attached oxygen. The carbons of the propanol backbone would have their chemical shifts determined by the attached functional groups. The carbon bonded to the chlorine atom (C-Cl) would be significantly deshielded, as would the carbon bonded to the hydroxyl group (C-OH). The carbon of the ether linkage (C-O-C) would also be found in the downfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (ethoxy) | 14 - 16 |

| CH₂ (ethoxy) | 65 - 67 |

| CH₂ (propanol, C1) | 45 - 47 |

| CH (propanol, C2) | 70 - 72 |

| CH₂ (propanol, C3) | 72 - 74 |

Note: This is a predicted data table. Actual experimental values may vary.

While 1D NMR provides information about the chemical environment of individual protons and carbons, 2D NMR techniques are essential for unambiguously determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethoxy group. Additionally, correlations would be observed between the protons on C1, C2, and C3 of the propanol backbone, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum establishes correlations between protons and the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the entire molecular structure. For example, correlations would be expected between the methylene protons of the ethoxy group and the C2 carbon of the propanol backbone, confirming the position of the ethoxy group.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ would be due to the stretching vibrations of the C-H bonds in the alkyl groups.

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ is indicative of the C-O stretching vibration of the alcohol and ether functional groups.

C-Cl Stretch: A moderate to strong absorption band in the region of 600-800 cm⁻¹ would correspond to the stretching vibration of the carbon-chlorine (C-Cl) bond.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Alcohol/Ether (C-O) | Stretching | 1050 - 1150 |

| Alkyl Halide (C-Cl) | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The NIST WebBook provides a mass spectrum for 2-Propanol, 1-chloro-3-ethoxy-, an isomer of the target compound, which can be used for illustrative analysis. nist.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (138.59 g/mol ). However, the molecular ion may be weak or absent due to the lability of the molecule. The presence of chlorine would be indicated by an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would be characterized by the cleavage of the weakest bonds in the molecule. Common fragmentation pathways for alcohols and ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and the loss of small neutral molecules like water or alkenes. The presence of the chlorine atom would also influence the fragmentation, with the potential loss of a chlorine radical or a molecule of HCl.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 138/140 | [C₅H₁₁ClO₂]⁺ (Molecular Ion) |

| 103/105 | [M - Cl]⁺ |

| 93 | [M - CH₂Cl]⁺ |

| 75 | [CH(OH)CH₂Cl]⁺ |

| 59 | [CH₂OCH₂CH₃]⁺ |

| 45 | [CH₂OH]⁺ |

Note: This is a predicted fragmentation pattern. Actual experimental fragmentation may vary.

Other Spectroscopic Techniques for Advanced Structural Studies

While NMR, IR, and MS are the primary tools for the structural elucidation of this compound, other spectroscopic techniques could provide further insights.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. It could be used to further characterize the C-C and C-Cl vibrations.

X-ray Crystallography: If a single crystal of this compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This would allow for the precise determination of bond lengths, bond angles, and conformational details.

Theoretical and Computational Chemistry of 3 Chloro 2 Ethoxypropan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-chloro-2-ethoxypropan-1-ol at the molecular level. These methods allow for the precise determination of electronic structure, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311+G, are employed to determine the optimized molecular geometry. This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy on the potential energy surface. These calculations provide key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and reactivity.

| Parameter | Value |

| C-C Bond Length (Å) | 1.527 |

| C-O Bond Length (Å) | 1.424 |

| C-Cl Bond Length (Å) | 1.803 |

| C-C-C Bond Angle (°) | 110.3 |

| C-C-O Bond Angle (°) | 110.3 |

| C-C-Cl Bond Angle (°) | 111.6 |

This data is illustrative for a related compound and not for this compound.

Conformational Analysis and Energy Minima Studies

Due to the presence of several rotatable single bonds, this compound can exist in various spatial arrangements known as conformers. Conformational analysis involves systematically exploring the potential energy surface to identify stable conformers, which correspond to energy minima. Studies on analogous molecules like 3-halo-1-propanols have shown that multiple distinct minima can exist. nih.gov For these related compounds, the relative energies of different conformers (e.g., Gauche-gauche-trans, Gauche-gauche-gauche1) are calculated to determine their populations at a given temperature. nih.gov This analysis is critical for understanding which shapes the molecule is most likely to adopt and how this influences its physical and chemical properties. The lowest energy conformer is typically the most abundant. nih.gov

Table 2: Relative Abundance of Conformers for an Analogous Compound (3-chloro-1-propanol) at 298.15 K (Note: This table is based on data for a similar compound and serves to illustrate the output of conformational analysis.)

| Conformer | Relative Population (%) |

| Ggt | ~32 |

| Ggg1 | ~18 |

| Tgt | ~13 |

| Tgg | ~8 |

| Gtt | ~8 |

| Source: Based on B3LYP/6-311+G level calculations for 3-chloro-1-propanol (B141029). nih.gov |

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized geometries of the stable conformers. These theoretical calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be made. nih.gov This correlation is essential for interpreting experimental spectra and confirming the structural details of the molecule. For related halo-propanols, vibrational frequencies for the most stable forms have been computed at the B3LYP level to achieve a complete vibrational assignment. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. MD simulations can model these intermolecular forces, such as hydrogen bonding and dipole-dipole interactions. The presence of a hydroxyl group allows for hydrogen bonding, which significantly influences its properties in protic solvents. By simulating the molecule in a box of solvent molecules (e.g., water), the effect of the solvent on the molecule's conformation and dynamics can be investigated. For instance, solvent experiments on related compounds have been used to verify the nature of high-energy conformations. nih.gov

Conformational Flexibility and Dynamic Behavior

MD simulations allow for the observation of conformational transitions in real-time. The molecule is not static but dynamically samples different conformations. Simulations can reveal the timescales and pathways of these transitions, providing a deeper understanding of the molecule's flexibility. This dynamic behavior is crucial for processes where molecular shape and accessibility of functional groups are important.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling serves as a powerful tool to map out the potential routes a chemical reaction can take. For a molecule like this compound, which possesses multiple reactive sites—a primary alcohol, a secondary carbon bearing a chlorine atom, and an ether linkage—understanding the preferred reaction pathways is key to controlling reaction outcomes.

The prediction of reaction mechanisms for this compound would theoretically involve the identification of all potential reactive sites and the subsequent modeling of the transition states for reactions at these sites. The primary alcohol group (-CH₂OH) can undergo oxidation or esterification. The chlorine atom, being a good leaving group, makes the C2 position susceptible to nucleophilic substitution. The ether group, while generally less reactive, can be cleaved under harsh acidic conditions.

Computational methods, such as Density Functional Theory (DFT), are typically employed to model these potential reactions. By calculating the geometries of the reactants, transition states, and products, a complete picture of the reaction coordinate can be developed. The selectivity of a reaction—why one product is formed in favor of another—is determined by the relative energy barriers of the competing transition states. A lower energy barrier corresponds to a faster reaction rate and, therefore, the major product.

For instance, in a reaction with a nucleophile, there would be competition between substitution at the carbon bearing the chlorine (an SN2 reaction) and reaction at the alcohol. The modeling would predict which of these pathways has a lower activation energy, thus forecasting the major product.

A hypothetical scenario for this compound could involve its reaction under basic conditions. Two likely competing pathways are intramolecular cyclization to form an epoxide (via deprotonation of the alcohol followed by intramolecular SN2 reaction) and intermolecular reaction with another molecule.

The energy profile for each pathway would be calculated. The cyclization pathway would involve a transition state where the oxygen atom is attacking the carbon-bearing chlorine. The intermolecular pathway would have a different transition state geometry and energy. By comparing the activation energies of these two pathways, chemists can predict whether the reaction will favor the formation of the epoxide or the intermolecular product.

A representative data table illustrating the kind of results obtained from such a computational study is shown below. Please note that these are hypothetical values for illustrative purposes, as specific experimental or computational data for this exact compound is not available in the provided search results.

| Reaction Channel | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Intramolecular Cyclization (Epoxide Formation) | TS1 | 15.2 | -10.5 |

| Intermolecular Nucleophilic Substitution | TS2 | 22.8 | -5.2 |

This hypothetical data suggests that the intramolecular cyclization to form an epoxide would be the favored reaction pathway due to its significantly lower activation energy.

Role As a Chemical Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Specialty Chemicals

The distinct functional groups of 3-Chloro-2-ethoxypropan-1-ol allow for selective reactions, making it a key starting material for various specialty chemicals. The hydroxyl group can undergo esterification or oxidation, while the chlorine atom provides a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities.

Applications in Agrochemistry Development

The broader class of ethoxy propanols serves as chemical intermediates in the production of agrochemicals atamanchemicals.comatamankimya.comatamankimya.com. These compounds are utilized in the synthesis of active ingredients and formulation agents. Their bifunctional nature allows them to act as effective coupling agents in water-based agricultural formulations, highlighting the utility of this chemical class in developing new agrochemical products atamankimya.com.

Role in the Synthesis of Industrial Solvents

Ethoxy propanols are recognized as precursors for a number of other organic chemicals, including various esters and other solvents atamankimya.comatamankimya.com. While this compound can act as a precursor, the general class of ethoxy propanols are also effective solvents in their own right. They are widely used for a variety of resins, including epoxies, acrylics, alkyds, polyesters, nitrocellulose, and polyurethanes atamanchemicals.comatamankimya.com. Their miscibility with both polar and non-polar substances makes them valuable in the formulation of coatings, inks, and cleaning agents atamankimya.com.

Building Block in Polymer Chemistry

The presence of both a hydroxyl group and a reactive chloro group makes this compound a candidate for use in polymer science, both as a monomer precursor and as a tool for modifying existing polymers.

Monomer in the Synthesis of Polyethers and Functionalized Polymers

While not a conventional monomer for direct polymerization, this compound can serve as a precursor to functional monomers. For instance, the reactive chloro group can be converted into a polymerizable moiety, such as a vinyl or acrylate (B77674) group . The resulting functional monomer, containing the ethoxypropanol (B1617513) side chain, can then be polymerized. Related chloro-functionalized compounds are also used as monomers for synthesizing novel polymers with specific properties smolecule.com. Furthermore, the synthesis of polyether alcohols can involve the ring-opening polymerization of epoxides, a class of compounds that includes structurally similar molecules like epichlorohydrin (B41342), which also contains a reactive chlorine atom justia.com.

Incorporation into Polymeric Materials for Tailored Properties

The incorporation of functional units like this compound into a polymer backbone allows for the precise tailoring of material properties. The ethoxypropyl side chain can impart specific characteristics to the final polymer, such as increased flexibility or modified solubility . Moreover, the chloro group serves as a reactive handle for post-polymerization modification. A polymer containing these pendant chloroalkyl groups can be further functionalized by reacting it with various nucleophiles, enabling the creation of a diverse library of related polymers with different properties from a single parent polymer .

Potential Applications of this compound Functionality in Polymer Science

| Application Area | Role of the Compound's Functionality | Resulting Material |

| Functional Monomer Synthesis | Precursor to a vinyl or acrylate monomer | Polymer with functional side chains |

| Polymer Modification | As a grafting-from agent via the chloro group | Graft copolymers |

| Cross-linking | After conversion to a difunctional species | Cross-linked polymer networks |

Synthesis of Complex Organic Molecules

As an organic building block, this compound provides a foundational structure for constructing more complex molecules. Such building blocks are essential in medicinal chemistry, materials science, and organic chemistry for the precise assembly of larger molecular targets sigmaaldrich.comboronmolecular.com. The presence of multiple, distinct reactive sites on this single, relatively simple molecule allows for a stepwise and controlled synthesis of elaborate organic compounds. For example, related chloropropanol (B1252657) derivatives, such as 3-chloro-1-propanol (B141029), are known to be important intermediates in the synthesis of various drugs google.compatsnap.com. The combination of a stable ether linkage with reactive hydroxyl and chloro groups makes this compound a versatile tool for synthetic chemists.

Intermediate for Quaternary Phosphonium (B103445) Salts

Quaternary phosphonium salts are a class of organic compounds widely utilized as phase-transfer catalysts, ionic liquids, and as precursors to phosphorus ylides for the Wittig reaction. The synthesis of these salts typically involves the quaternization of a tertiary phosphine (B1218219) with an alkyl halide.

Theoretically, this compound can serve as the alkylating agent in such a reaction due to the presence of a chlorine atom. The reaction would involve the nucleophilic attack of a tertiary phosphine, such as triphenylphosphine (B44618), on the carbon atom bearing the chlorine. This displacement reaction would form a new carbon-phosphorus bond, resulting in a quaternary phosphonium salt. The general scheme for this type of reaction is as follows:

R₃P + R'Cl → [R₃PR']⁺Cl⁻

In the case of this compound, the reaction with triphenylphosphine would be expected to yield (2-ethoxy-1-hydroxypropan-3-yl)triphenylphosphonium chloride. However, a review of available scientific literature does not show specific documented instances or detailed studies focusing on the use of this compound for this particular synthesis. The potential for this transformation is based on the fundamental reactivity of its functional groups.

Table 1: Hypothetical Synthesis of a Quaternary Phosphonium Salt

| Reactant 1 | Reactant 2 | Hypothetical Product |

| This compound | Triphenylphosphine | (2-Ethoxy-3-hydroxypropyl)triphenylphosphonium chloride |

Utilization in the Construction of Heterocyclic Systems

Heterocyclic compounds are crucial in medicinal chemistry and materials science. The structure of this compound, containing both a hydroxyl group (a nucleophile) and a chloro group (an electrophilic center after C-Cl bond polarization), makes it a potential precursor for the synthesis of heterocyclic systems through intramolecular cyclization.

For instance, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon atom bonded to the chlorine and displacing the chloride ion. This process, an intramolecular Williamson ether synthesis, would lead to the formation of a cyclic ether. Depending on which carbon is attacked, this could theoretically lead to substituted oxiranes or other small-ring heterocycles. While this pathway is chemically plausible, specific examples detailing the use of this compound for the construction of heterocyclic systems are not extensively reported in scientific literature.

Table 2: Potential Intramolecular Cyclization Product

| Starting Material | Condition | Potential Heterocyclic Product |

| This compound | Base (e.g., NaH) | (Ethoxymethyl)oxirane |

Development of Novel Organic Reagents

The dual functionality of this compound allows for its theoretical modification into novel organic reagents where one functional group is altered to impart new reactivity while the other is retained for subsequent transformations.

Possible modifications include:

Oxidation of the Alcohol: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. The resulting chloro-aldehyde or chloro-acid could serve as a bifunctional building block in more complex syntheses.

Conversion of the Alcohol: The hydroxyl group could be converted into a better leaving group (e.g., a tosylate or mesylate), making the carbon more susceptible to nucleophilic attack. This would create a molecule with two distinct electrophilic centers.

Displacement of the Chloride: The chlorine atom can be displaced by a wide range of nucleophiles to introduce new functional groups, such as azides, cyanides, or thiols. This would create a series of substituted ethoxy propanols with tailored properties for specific synthetic applications.

These potential transformations highlight the compound's utility as a scaffold for developing new reagents. Nevertheless, dedicated research focusing on the development of novel organic reagents specifically from this compound is not widely available in the current body of scientific literature.

Table 3: Potential Transformations for Reagent Development

| Functional Group | Reagent/Condition | Resulting Functional Group |

| Primary Alcohol | PCC (Pyridinium chlorochromate) | Aldehyde |

| Primary Alcohol | KMnO₄ (Potassium permanganate) | Carboxylic Acid |

| Chloride | NaN₃ (Sodium azide) | Azide |

Environmental Fate and Degradation Mechanisms in Academic Research

Biodegradation Studies

Biodegradation is a key process that determines the environmental persistence of organic compounds. It involves the breakdown of complex molecules by microorganisms into simpler substances. While specific studies on the biodegradation of 3-Chloro-2-ethoxypropan-1-ol are limited, research on related chlorinated and ether-containing compounds provides insights into its likely metabolic fate.

The microbial degradation of chlorinated aliphatic compounds can proceed through various pathways, often initiated by dehalogenation or oxidation. For compounds structurally similar to this compound, two primary initial steps are plausible: the cleavage of the carbon-chlorine bond or the oxidation of the alcohol or ether group.

One potential pathway is hydrolytic dehalogenation , where the chlorine atom is replaced by a hydroxyl group, yielding 2-ethoxypropane-1,3-diol (B3049932). This reaction can be catalyzed by haloalkane dehalogenases, which have been shown to act on a variety of halogenated hydrocarbons sigmaaldrich.comnih.gov. Subsequent degradation of the resulting diol would likely proceed through common metabolic pathways for alcohols and ethers.

Another possibility is oxidative degradation . Monooxygenase enzymes, for instance, can hydroxylate the carbon atom adjacent to the ether linkage researchgate.netnih.gov. This would lead to the formation of an unstable hemiacetal, which could spontaneously cleave the ether bond, resulting in the formation of ethanol (B145695) and 3-chloro-2-hydroxypropan-1-al. Further oxidation of the aldehyde and alcohol fragments would follow.

A third potential pathway involves reductive dechlorination , where the chlorine atom is removed and replaced by a hydrogen atom. This process is common under anaerobic conditions and would transform this compound into 2-ethoxypropan-1-ol.

Given the presence of both a chlorine substituent and an ether linkage, the actual microbial degradation pathway is likely to be complex and dependent on the specific microorganisms and environmental conditions. The identification of metabolites is crucial for confirming these pathways, but such data for this compound is not currently available in the public domain.

Table 1: Postulated Microbial Degradation Pathways for this compound

| Pathway | Initial Step | Key Enzyme Type | Potential Intermediate Metabolites |

| Hydrolytic Dehalogenation | Replacement of Cl with OH | Haloalkane dehalogenase | 2-ethoxypropane-1,3-diol |

| Oxidative Cleavage | Hydroxylation of C adjacent to ether | Monooxygenase | 3-chloro-2-hydroxypropan-1-al, Ethanol |

| Reductive Dechlorination | Replacement of Cl with H | Reductive dehalogenase | 2-ethoxypropan-1-ol |

This table is based on degradation pathways of analogous compounds and represents hypothesized routes for this compound.

The biotransformation of this compound would be mediated by specific enzymes capable of acting on its functional groups.

Dehalogenases are a key class of enzymes that catalyze the cleavage of carbon-halogen bonds. Haloalkane dehalogenases, for example, function through a nucleophilic substitution mechanism, often involving a catalytic triad (B1167595) of amino acid residues in the active site nih.gov. These enzymes are cofactor-independent and have been shown to act on a broad range of halogenated aliphatic compounds sigmaaldrich.com.

Monooxygenases and Dioxygenases are crucial for initiating the degradation of many organic compounds by incorporating one or two atoms of molecular oxygen, respectively. For ether-containing compounds, cytochrome P450 monooxygenases and other monooxygenases can hydroxylate the carbon alpha to the ether oxygen, leading to ether cleavage researchgate.netnih.gov. Fungal unspecific peroxygenases (UPOs) have also been identified as potent catalysts for the oxidative cleavage of ether bonds in an H2O2-dependent manner nih.govnih.gov.

Glutathione (B108866) S-transferases (GSTs) are another family of enzymes that can be involved in the dehalogenation of chlorinated compounds. These enzymes catalyze the nucleophilic attack of glutathione on the electrophilic carbon atom bearing the chlorine, leading to the formation of a glutathione conjugate and the release of a chloride ion rsc.orgosti.gov.

The specific enzymatic machinery employed by microorganisms to degrade this compound remains to be elucidated through dedicated research.

Photodegradation Research

Photodegradation involves the breakdown of chemical compounds by light energy. This can occur directly through the absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species.